molecular formula C13H11N5O2S B2474225 Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 868970-33-6

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2474225
CAS No.: 868970-33-6
M. Wt: 301.32
InChI Key: KUYGAPCLMCBOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolopyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a methyl thioacetate moiety.

The triazolopyridazine scaffold is notable for its versatility in medicinal chemistry, often serving as a bioisostere for purine or pyrimidine rings. The pyridin-4-yl substituent at position 3 enhances π-π stacking interactions in biological targets, while the thioacetate group at position 6 contributes to solubility and metabolic stability. Based on analogous structures, the molecular formula is estimated as C₁₃H₁₁N₅O₂S (molecular weight ~301.3 g/mol), though this requires experimental validation .

Properties

IUPAC Name

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-3-2-10-15-16-13(18(10)17-11)9-4-6-14-7-5-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYGAPCLMCBOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with thioacetic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole and pyridazine rings can participate in reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects :

    • Pyridin-4-yl (target compound): Enhances target binding via aromatic interactions, as seen in BET inhibitors like AZD5153 .
    • Alkyl Groups (isopropyl, ethyl, methyl): Increase hydrophobicity, improving membrane permeability but reducing aqueous solubility (e.g., Lin28-1632 has higher lipophilicity than the target compound) .
    • Thioacetate vs. Sulfonyl : The thioacetate group in the target compound offers metabolic stability compared to sulfonyl derivatives, which are more polar but prone to enzymatic cleavage .
  • Biological Activity: Triazolopyridazine-based compounds are prominent in epigenetic regulation (e.g., AZD5153) and enzyme inhibition (e.g., Lin28-1632) .

Physicochemical Properties

  • Solubility : The thioacetate group likely improves solubility over carboxylic acid analogs (e.g., 2-((3-isopropyl-...)acetic acid has solubility 33.7 µg/mL at pH 7.4) .
  • Stability : Methyl esters are generally more stable in vivo than free acids, extending half-life in biological systems .

Biological Activity

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, identified by its CAS number 868970-38-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O2SC_{14}H_{13}N_{5}O_{2}S, with a molecular weight of 315.35 g/mol. The compound features a complex structure that includes a triazole and pyridazine moiety, which are known for their biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
4gMCF-70.163 ± 0.01Inhibition of c-Met and Pim-1 kinases
4aMCF-70.283 ± 0.01Inhibition of c-Met and Pim-1 kinases
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08c-Met kinase inhibition

The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, compound 4g caused MCF-7 cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates compared to controls .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. Notably:

  • c-Met Inhibition : This receptor tyrosine kinase plays a crucial role in tumor growth and metastasis. Compounds derived from this structure have demonstrated nanomolar inhibition of c-Met activity.
  • Pim Kinase Inhibition : Pim kinases are involved in cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth.
  • Apoptosis Induction : The compound increases caspase activity (specifically caspase-9), which is pivotal in the apoptotic pathway.

Case Studies

In one particular study involving a series of triazolo[4,3-b]pyridazine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects across a panel of cancer cell lines (NCI 60). The results indicated that these compounds exhibited substantial antiproliferative activity with varying degrees of potency depending on their structural modifications.

Example Study Findings

A notable study reported that compound 4g demonstrated:

  • GI% Values : Mean GI% values were found to be 55.84 and 29.08 for different derivatives.
  • Cell Cycle Analysis : Induced S phase arrest in MCF-7 cells.

Furthermore, molecular docking studies suggested that these compounds interact with the ATP-binding site of c-Met and Pim kinases similarly to known inhibitors, providing insights into their potential as therapeutic agents against cancer .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:

  • Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core using hydrazine hydrate and ammonia under reflux .
  • Thioether linkage : Coupling the thioacetate moiety via nucleophilic substitution, often requiring sodium hydride (NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Esterification : Introduction of the methyl ester group using methyl chloroacetate or similar reagents .

Critical Reaction Conditions:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature80–120°C (reflux)Higher temps favor cyclization
SolventDMF or CH₃CNPolar solvents enhance kinetics
CatalystsNaH or K₂CO₃Base selection affects purity
PurificationColumn chromatography or HPLCHPLC ensures >95% purity

Advanced: How can computational methods like molecular docking predict the biological targets of this compound?

Methodological Answer:
Molecular docking studies are used to predict interactions with enzymes or receptors. For example:

  • Target Identification : Docking against 14-α-demethylase lanosterol (PDB: 3LD6) revealed binding affinity via hydrogen bonds with the triazole ring and hydrophobic interactions with the pyridazine moiety .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors. A score of −9.2 kcal/mol suggests strong binding .
  • Limitations : Address false positives by cross-validating with molecular dynamics simulations to assess binding stability .

Key Computational Parameters:

SoftwareScoring FunctionTarget PDB CodeBinding Affinity (kcal/mol)
AutoDock VinaAMBER forcefield3LD6−9.2
Schrödinger GlideMM-GBSA3LD6−8.7

Basic: What spectroscopic and chromatographic techniques are essential for confirming the structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyridin-4-yl (δ 8.5–8.7 ppm) and methyl ester (δ 3.7 ppm) groups. Triazole protons appear at δ 8.2–8.4 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 343.3) and fragmentation patterns .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment. Retention time ~12.3 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.